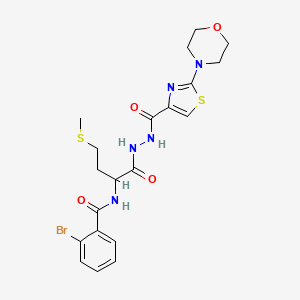

2-Bromo-N-(4-(methylthio)-1-(2-(2-morpholinothiazole-4-carbonyl)hydrazinyl)-1-oxobutan-2-yl)benzamide

Beschreibung

This compound is a brominated benzamide derivative featuring a complex hydrazinyl-morpholinothiazole substituent. Its structure includes a 2-bromobenzamide core linked to a 4-(methylthio)butan-2-yl chain, which is further functionalized with a 2-morpholinothiazole-4-carbonyl hydrazine group.

Eigenschaften

Molekularformel |

C20H24BrN5O4S2 |

|---|---|

Molekulargewicht |

542.5 g/mol |

IUPAC-Name |

2-bromo-N-[4-methylsulfanyl-1-[2-(2-morpholin-4-yl-1,3-thiazole-4-carbonyl)hydrazinyl]-1-oxobutan-2-yl]benzamide |

InChI |

InChI=1S/C20H24BrN5O4S2/c1-31-11-6-15(22-17(27)13-4-2-3-5-14(13)21)18(28)24-25-19(29)16-12-32-20(23-16)26-7-9-30-10-8-26/h2-5,12,15H,6-11H2,1H3,(H,22,27)(H,24,28)(H,25,29) |

InChI-Schlüssel |

QDVOCIRFQIODMI-UHFFFAOYSA-N |

Kanonische SMILES |

CSCCC(C(=O)NNC(=O)C1=CSC(=N1)N2CCOCC2)NC(=O)C3=CC=CC=C3Br |

Herkunft des Produkts |

United States |

Biologische Aktivität

2-Bromo-N-(4-(methylthio)-1-(2-(2-morpholinothiazole-4-carbonyl)hydrazinyl)-1-oxobutan-2-yl)benzamide is a complex chemical compound that has garnered attention for its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C₁₅H₁₈BrN₃O₂S

- CAS Number : 1139885-23-6

- SMILES Notation : BrCC(=O)Nc1ccc(SC)cc1C(=O)c2ccccn2

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity : The presence of the thiazole and hydrazine moieties suggests potential inhibition of specific enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

- Anticancer Activity : The structural components may interact with cancer cell signaling pathways, inhibiting proliferation and inducing apoptosis.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of 2-Bromo-N-(4-(methylthio)-1-(2-(2-morpholinothiazole-4-carbonyl)hydrazinyl)-1-oxobutan-2-yl)benzamide:

Case Studies

Several case studies have highlighted the compound's potential in therapeutic applications:

- Case Study 1 : In a study investigating the effects on neuroblastoma cells, treatment with the compound resulted in a significant reduction in cell proliferation and increased apoptosis markers, suggesting its potential as an anticancer agent.

- Case Study 2 : A separate study focused on antimicrobial efficacy demonstrated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Substituent Effects

Key Comparisons

Bromine Substituent Effects :

- The target compound’s 2-bromo group may enhance halogen bonding interactions compared to 4-bromo analogs like 4MNB . Halogen interactions (e.g., Br···O/N) are critical in crystal packing and receptor binding .

- In contrast, chloro or methoxy substituents (e.g., in compounds 5g and 5h ) reduce steric bulk but may diminish halogen-mediated activity.

Similar hydrazinyl-indole derivatives (e.g., 5f ) exhibit moderate solubility (e.g., 60–77% yields) but higher melting points (~250°C), suggesting stable crystalline forms.

Heterocyclic Moieties: The morpholinothiazole group distinguishes the target compound from 1,2,4-triazole analogs and benzothiazine derivatives . Thiazole rings are known for metabolic stability, whereas triazoles often exhibit tautomerism (e.g., thione vs. thiol forms) that affects reactivity .

Biological Activity: Nitro-substituted benzamides (e.g., 4MNB ) show anticancer activity, suggesting that the target compound’s bromine and morpholinothiazole groups could enhance similar pathways.

Table 2: Spectroscopic Data for Structural Confirmation

- Synthetic Challenges: The target compound’s synthesis likely involves multi-step reactions, similar to triazole derivatives , but the morpholinothiazole moiety may require specialized coupling agents. Yields for analogous hydrazinyl compounds range from 60–77% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.